

Application Notes and Protocols for PROTAC Synthesis using Propargyl-peg7-acid

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Compound of Interest

Compound Name: *Propargyl-peg7-amine*

Cat. No.: *B11929135*

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Introduction

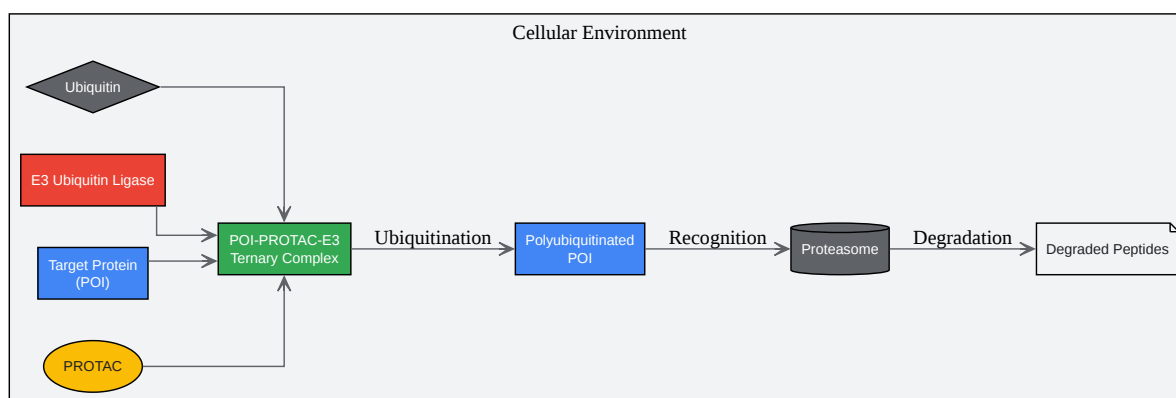
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two active components.[2] The linker is a critical element that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[1]

Propargyl-peg7-acid is a versatile, heterobifunctional linker well-suited for PROTAC synthesis.[3][4] Its polyethylene glycol (PEG) chain enhances hydrophilicity and solubility, which can improve the pharmacokinetic properties of the resulting PROTAC. The terminal carboxylic acid and propargyl group provide orthogonal handles for a modular and efficient two-step synthesis, typically involving an amide bond formation followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.

These application notes provide a detailed experimental workflow for the synthesis and evaluation of PROTACs utilizing the Propargyl-peg7-acid linker.

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

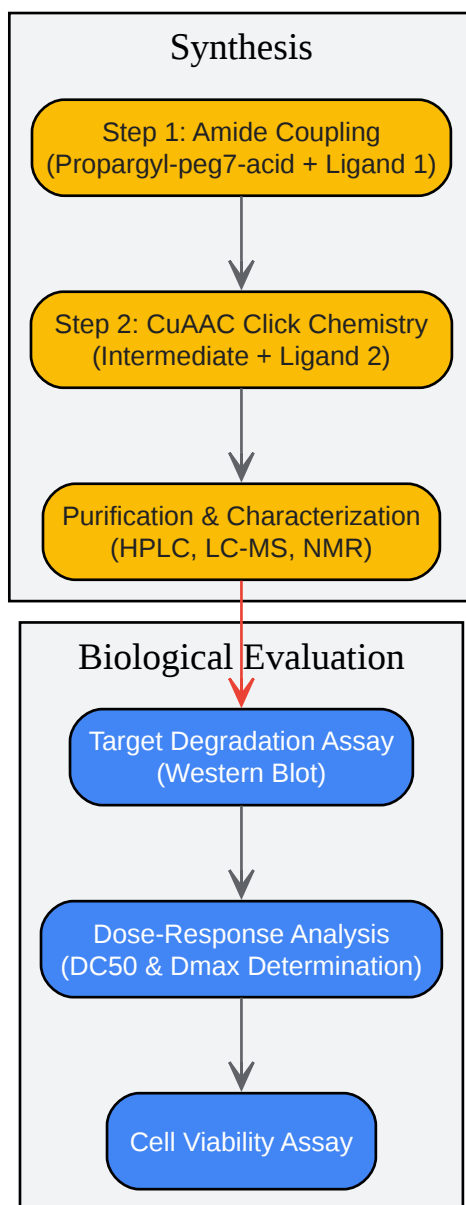


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Figure 1: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a PROTAC is a multi-step process that begins with design and synthesis, followed by a series of biological assays to evaluate its efficacy and mechanism of action.



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